molecular formula C7H3BrFNO3 B1280484 5-Bromo-4-fluoro-2-nitrobenzaldehyde CAS No. 213382-45-7

5-Bromo-4-fluoro-2-nitrobenzaldehyde

Cat. No.: B1280484
CAS No.: 213382-45-7
M. Wt: 248.01 g/mol
InChI Key: LQFBETPMHZUCCK-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core. This compound is a colorless solid with a faint odor and is soluble in organic solvents .

Scientific Research Applications

5-Bromo-4-fluoro-2-nitrobenzaldehyde has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidation-reduction reactions and can act as an electrophile in nucleophilic substitution reactions. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. These interactions are crucial for the compound’s role in biochemical pathways and its ability to modulate enzymatic activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in modulating cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing the transfer of electrons. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular functions without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies have identified threshold effects, where the compound’s impact on cellular functions becomes pronounced beyond a certain dosage . These findings are essential for determining safe and effective dosage ranges for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases. These metabolic pathways can lead to the formation of reactive intermediates, which may further interact with cellular components. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can modulate its localization and distribution within cells, affecting its bioavailability and efficacy. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These targeting signals and modifications are crucial for the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is common to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 5-Bromo-4-fluoro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the substituent introduced.

    Oxidation: 5-Bromo-4-fluoro-2-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitrobenzaldehyde involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 5-Methoxy-2-nitrobenzaldehyde
  • 2-Nitrobenzaldehyde
  • 4-Chloro-2-nitrobenzaldehyde

Uniqueness

5-Bromo-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to other similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBETPMHZUCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464100
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213382-45-7
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of concentrated nitric acid (6.8 mL, 101.0 mmol) in concentrated sulfuric acid (60 mL) was slowly added 3-bromo-4-fluorobenzaldehyde (10 g, 49.5 mmol) at 0° C. After the addition was completed, the ice bath was removed, and the reaction was allowed to warm to room temperature and stirred for 3 hours. The mixture was poured into ice water and extracted with ethyl acetate (200 mL). The organic layer was concentrated to give the title compound as a yellow solid (crude, 12 g, 100%), which was used directly for the next step without further purification.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol) in H2SO4 (25 mL) at 0° C. was added nitric acid (3 mL) in H2SO4 (30 mL), dropwise. The resulting mixture was warmed to room temperature overnight. The resulting solution was then poured slowly over ice and filtered to collect the yellow precipitate. The precipitate was washed with H2O and dried, then purified by silica gel chromatography eluted with a solvent mixture of ethyl acetate and heptanes from 0:100 to 25:75 to yield a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 0° C. solution of concentrated sulfuric acid (125 mL, 2340 mmol) and nitric acid (11.79 mL, 185 mmol) was added 3-bromo-4-fluorobenzaldehyde (25.0 g, 123 mmol). The reaction was warmed to ambient temperature, during which time the solids dissolved. After 2 h, the reaction mixture was poured into a mixture of ice (500 mL) and water (250 mL). The resulting suspension was filtered through a medium frit affording 5-bromo-4-fluoro-2-nitrobenzaldehyde as a yellow solid.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Fluoro-3-bromo-benzaldehyde (3.00 g, 14.78 mmol) was added to a stirred solution of concentrated nitric acid (67%, 2.02 mL, 29.55 mmol) in concentrated sulfuric acid (18 mL) at 0° C. After the addition was complete, the ice bath was removed and the reaction was allowed to stir for 3 hours at room temperature. Then, the mixture was poured into ice and extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:9 ethyl acetate:hexanes to give 2.66 g (73%) of 5-bromo-4-fluoro-2-nitro-benzaldehyde as a solid. 1H NMR (400 MHz, d6-DMSO): δ 10.14 (s, 1H), 8.31 (d, J=8 Hz, 1H), 8.25 (d, J=7 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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